molecular formula C9H14N4O4 B150657 2'-Amino-2'-deoxycytidine CAS No. 26889-42-9

2'-Amino-2'-deoxycytidine

Cat. No.: B150657
CAS No.: 26889-42-9
M. Wt: 242.23 g/mol
InChI Key: FECRKKQKJNKYNF-XVFCMESISA-N
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Description

2’-Amino-2’-deoxycytidine is a purine nucleoside analogue known for its broad antitumor activity. It targets indolent lymphoid malignancies by inhibiting DNA synthesis and inducing apoptosis . This compound is a modified nucleoside, where the hydroxyl group at the 2’ position of the ribose is replaced by an amino group, enhancing its biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2’-Amino-2’-deoxycytidine typically involves the modification of cytidine. One common method includes the protection of the hydroxyl groups followed by the introduction of the amino group at the 2’ position. The process involves several steps:

Industrial Production Methods: Industrial production of 2’-Amino-2’-deoxycytidine may involve large-scale synthesis using automated solid-phase synthesis techniques. These methods ensure high purity and yield, making the compound suitable for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions: 2’-Amino-2’-deoxycytidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2’-Amino-2’-deoxycytidine has significant applications in scientific research:

Mechanism of Action

The mechanism of action of 2’-Amino-2’-deoxycytidine involves its incorporation into DNA, where it inhibits DNA synthesis and induces apoptosis. The compound targets DNA polymerases and other enzymes involved in DNA replication, leading to cell cycle arrest and cell death . This mechanism is particularly effective against rapidly dividing cancer cells.

Comparison with Similar Compounds

Uniqueness: 2’-Amino-2’-deoxycytidine is unique due to its specific modification at the 2’ position, which enhances its biological activity and makes it a potent antitumor agent. Its ability to induce apoptosis and inhibit DNA synthesis distinguishes it from other nucleoside analogues .

Properties

IUPAC Name

4-amino-1-[(2R,3R,4S,5R)-3-amino-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4O4/c10-5-1-2-13(9(16)12-5)8-6(11)7(15)4(3-14)17-8/h1-2,4,6-8,14-15H,3,11H2,(H2,10,12,16)/t4-,6-,7-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FECRKKQKJNKYNF-XVFCMESISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30424316
Record name 2'-Amino-2'-deoxycytidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30424316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26889-42-9
Record name 2'-Amino-2'-deoxycytidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30424316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does the 2'-amino group in 2'-amino-2'-deoxycytidine contribute to its applications?

A: The reactivity of the 2'-amino group in this compound allows for further modification of oligonucleotides. For example, it can react with the isothiocyanate derivative of rhodamine, enabling the incorporation of this fluorescent dye into the oligonucleotide [].

Q2: Can you describe the antiviral activity observed with this compound and its analog?

A: A study investigating carbocyclic analogues of this compound found that the 2'-amino analogue exhibited moderate antiviral activity against Herpes Simplex Virus Type 1 (HSV-1) with a 50% effective dose (ED50) of 50 µM []. Interestingly, the corresponding 2'-azido analogue did not display any activity against HSV-1 at concentrations up to 400 µM []. This highlights the importance of the 2'-amino group for the antiviral activity in this specific context.

Q3: Has this compound been used to develop any potent inhibitors?

A: Yes, this compound has been incorporated into RNA inhibitors targeting basic fibroblast growth factor (bFGF), a potent angiogenic factor []. These modified RNA molecules, termed 2'-aminopyrimidine RNA, demonstrated high affinity for bFGF and significantly improved stability in human serum compared to their unmodified counterparts [].

Q4: Are there efficient methods available for the synthesis of this compound triphosphate?

A: Yes, researchers have developed efficient synthetic routes for 2′-amino-2′-deoxypyrimidine 5′-triphosphates, including 2′-amino-2′-deoxycytidine 5′-triphosphate []. This compound can be synthesized from uridine in seven steps with an overall yield of 13% []. Access to the triphosphate form is crucial for studying the incorporation of this modified nucleoside by polymerases.

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